molecular formula C21H21NO5 B6421556 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 845635-80-5

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B6421556
CAS No.: 845635-80-5
M. Wt: 367.4 g/mol
InChI Key: GEHIPOAVHKIQSD-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic flavonoid derivative identified as a potent and selective inhibitor of the Pim kinase family, particularly Pim-1, Pim-2, and Pim-3. These serine/threonine kinases are implicated in cell survival, proliferation, and apoptosis, with their overexpression frequently observed in hematological malignancies and solid tumors. The compound exerts its effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting the phosphorylation of downstream targets that promote oncogenesis, such as Bad, 4E-BP1, and c-Myc. This mechanism makes it a valuable chemical probe for investigating Pim kinase signaling pathways in cancer research, including studies on tumor progression, drug resistance, and the development of combination therapies. Beyond oncology, its role in Pim kinase inhibition is also being explored in inflammatory diseases and neurological disorders, where these kinases modulate cellular stress responses. The structural features, including the 4-methoxyphenyl and morpholinylmethyl groups, are critical for its binding affinity and selectivity, making it a key compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this inhibitor to dissect the complex biological functions of Pim kinases and to validate them as therapeutic targets in preclinical models.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)18-13-27-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHIPOAVHKIQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation for Chromenone Scaffold Formation

The chromenone core is typically synthesized through acid- or base-catalyzed aldol condensation between substituted salicylaldehydes and β-ketoesters. For 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, the reaction begins with 2,4-dihydroxybenzaldehyde derivatives and methyl 3-(4-methoxyphenyl)-3-oxopropanoate. Under refluxing ethanol with piperidine as a catalyst, the aldol adduct forms, followed by cyclization to yield the 4H-chromen-4-one intermediate.

Critical Parameters :

  • Temperature : 80–90°C for 6–8 hours.

  • Solvent : Ethanol or methanol for optimal solubility.

  • Catalyst : Piperidine (5–10 mol%) accelerates enolate formation.

MethodStarting MaterialsCatalystYield (%)
A2,4-Dihydroxybenzaldehyde + Methyl 3-(4-methoxyphenyl)-3-oxopropanoatePiperidine68
B2-Hydroxy-4-methoxybenzaldehyde + Ethyl 3-(4-methoxyphenyl)acetoacetateK₂CO₃72

Regioselective Hydroxylation at C-7

The 7-hydroxy group is introduced via demethylation of a protected methoxy intermediate. For example, boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether at C-7 while preserving the 4-methoxyphenyl group. Alternative methods include using H₂SO₄ in acetic acid, though this risks over-demethylation.

Protecting Group Strategies

Hydroxyl Group Protection

To prevent undesired side reactions during C-8 functionalization, the 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Protection is achieved using TBDMS-Cl and imidazole in DMF, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Trifluoroacetic Acid-Mediated Deprotection

Final deprotection of the TBDMS group uses trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature. This method avoids side reactions observed with harsher acids like HCl.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>95%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 6.65 (s, 1H, H-5), 3.85 (s, 3H, OCH₃), 3.70–3.60 (m, 4H, morpholine), 2.50–2.45 (m, 4H, morpholine).

  • MS (ESI+) : m/z 435.399 [M+H]⁺.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A patented method scales the synthesis to kilogram quantities using continuous flow reactors. Key advantages include:

  • Reduced reaction time (2 hours vs. 8 hours batch).

  • Improved yield (75% vs. 65% batch).

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis for the condensation step, reducing energy consumption by 40% . Ionic liquids replace traditional solvents, enhancing recyclability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Dihydro derivatives of the chromen-4-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Substituent Variations at Position 8

The morpholin-4-ylmethyl group at position 8 is critical for H3R antagonism. Comparisons with analogues bearing different substituents reveal distinct trends:

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Findings Reference
2k (Target Compound) Morpholin-4-ylmethyl 381.18 Not reported Not reported Potent H3R antagonist
2t 2-Methylpiperidin-1-ylmethyl Not reported 17 141–143 Lower yield suggests synthetic challenges with bulkier substituents
8-β-D-Glucopyranosyl Derivative β-D-Glucopyranosyl 430.41 Not reported Not reported Glycosylation enhances solubility but may reduce blood-brain barrier penetration
8-[(Dimethylamino)methyl] Derivative Dimethylaminomethyl 393.36 Not reported Not reported Trifluoromethyl group at position 2 improves metabolic stability

Key Insights :

  • The morpholin-4-ylmethyl group balances synthetic feasibility and bioactivity, as seen in 2k .
  • Bulkier groups (e.g., piperidinyl in 2t ) reduce yields, likely due to steric hindrance during synthesis .
  • Polar groups (e.g., glycosyl) enhance aqueous solubility but may limit CNS targeting .

Substituent Effects on the Aromatic Ring (Position 3)

The 4-methoxyphenyl group at position 3 influences electronic properties and receptor binding. Comparisons with hydroxylated and halogenated analogues:

Compound Name Substituent at Position 3 CAS Number Key Findings Reference
2k (Target Compound) 4-Methoxyphenyl Not reported Optimal balance of lipophilicity and electron-donating effects
7-Hydroxy-3-(4-Hydroxyphenyl)-4H-Chromen-4-One 4-Hydroxyphenyl 485-72-3 Higher polarity reduces membrane permeability
7-Hydroxy-3-(2-Methoxyphenyl) Derivative 2-Methoxyphenyl Not reported Ortho-substitution disrupts planarity, reducing binding affinity

Key Insights :

  • 4-Methoxy provides moderate electron-donating effects, enhancing π-π stacking with receptor residues .
  • 4-Hydroxy increases hydrogen bonding but reduces bioavailability due to higher polarity .

Electronic and Solvent Effects on Emission Spectra

highlights substituent-dependent solvatochromism in DMF:

  • Methoxyphenyl groups induce red shifts in emission spectra due to intramolecular charge transfer (ICT) .
  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce emission intensity but stabilize excited states .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential pharmacological effects. The following sections explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5, with a molecular weight of 365.42 g/mol. The compound features a coumarin backbone, which is known for its various biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity
Coumarin derivatives are recognized for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .

2. Anticancer Properties
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade .

3. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in vitro and in vivo. It appears to modulate neurotransmitter systems and may offer therapeutic potential in neurodegenerative disorders such as Alzheimer's disease .

4. Antimicrobial Activity
Research indicates that this coumarin derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of cell membranes

Case Study: Anticancer Effects

In a study assessing the anticancer effects of this compound on breast cancer cells (MCF-7), it was found that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP .

Case Study: Neuroprotection in Experimental Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. Behavioral tests indicated enhanced memory retention compared to control groups .

Q & A

Basic: What synthetic strategies are recommended for constructing the chromenone core with morpholine and methoxyphenyl substituents?

The synthesis involves multi-step reactions starting with the chromenone core formation via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes . The morpholine-methyl group at position 8 is introduced via Mannich reactions , using formaldehyde and morpholine under reflux conditions in ethanol or methanol . Key considerations:

  • Regioselectivity : Use directing groups (e.g., hydroxyl at position 7) to ensure proper substitution patterns.
  • Reagents : Catalytic HCl or acetic acid improves Mannich reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .

Basic: Which spectroscopic techniques are essential for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, morpholine protons at 2.4–3.7 ppm) .
  • IR : Hydroxyl stretch (~3400 cm1^{-1}), carbonyl (C=O at ~1650 cm1^{-1}), and morpholine C-N (1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 409.16 for C22_{22}H21_{21}NO5_5) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between chromenone and morpholine groups) using SHELXL .

Basic: What preliminary biological assays are suitable for evaluating activity?

  • Antimicrobial : Disk diffusion assays against S. aureus and E. coli with MIC values compared to standard antibiotics .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, noting apoptosis via flow cytometry .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced: How can computational methods elucidate the mechanism of action against cancer targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The morpholine group may form hydrogen bonds with Lys721, while the methoxyphenyl occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC50_{50} values to guide structural optimization .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM for MCF-7) may arise from:

  • Assay Conditions : Varying serum concentrations or incubation times. Standardize protocols per CLSI guidelines .
  • Compound Purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Cell Line Variability : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin) .

Advanced: What strategies optimize yield in multi-step syntheses?

  • Stepwise Monitoring : TLC after each step to identify side products (e.g., over-alkylation at position 3) .
  • Microwave-Assisted Synthesis : Reduces reaction time for Mannich steps from 24 h to 2 h, improving yield by 15–20% .
  • Solvent Optimization : Replace ethanol with DMF for polar intermediates, enhancing solubility and reaction rates .

Advanced: How does the morpholine group influence pharmacokinetic properties?

  • Solubility : Morpholine increases water solubility (logP reduced from 3.5 to 2.8) compared to non-polar analogs .
  • Metabolic Stability : In vitro liver microsome assays show morpholine resists CYP450 oxidation better than piperidine derivatives .
  • Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB; morpholine’s polarity limits CNS uptake (Pe <3.0 × 106^{-6} cm/s) .

Advanced: How to address spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC differentiate methoxy (δ~55 ppm in 13^13C) from morpholine carbons (δ~45–50 ppm) .
  • Deuterium Exchange : Confirm hydroxyl protons (δ~12 ppm) by D2_2O shake .
  • Variable Temperature NMR : Resolve overlapping aromatic signals at higher temps (e.g., 323 K) .

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